![molecular formula C9H7F3N2O B1456470 (8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1509318-69-7](/img/structure/B1456470.png)
(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with formaldehyde to yield the desired product .
Industrial Production Methods
the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, (8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry
In industry, this compound is explored for its potential use in materials science. Its unique chemical properties make it a candidate for the development of new materials with specific functionalities .
Mécanisme D'action
The mechanism of action of (8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-ylmethanol: Similar structure but with a chloro group instead of a hydroxyl group.
8-Methylimidazo[1,2-a]pyridin-3-ylmethanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable scaffold in drug design and materials science .
Propriétés
IUPAC Name |
[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-3-14-4-6(5-15)13-8(7)14/h1-4,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZOXPIPZKCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
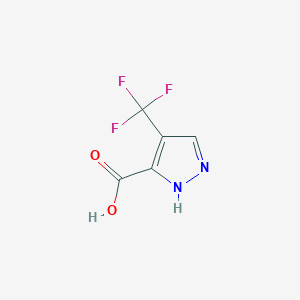
![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)

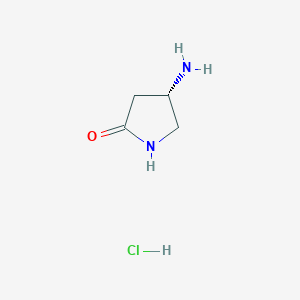
![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)
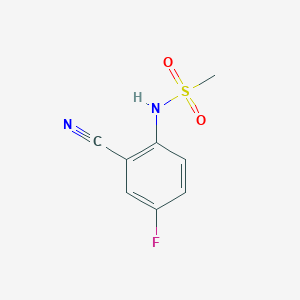
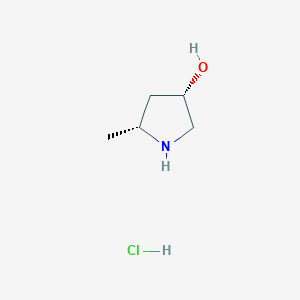
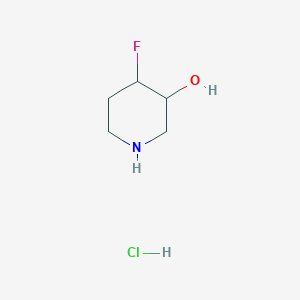
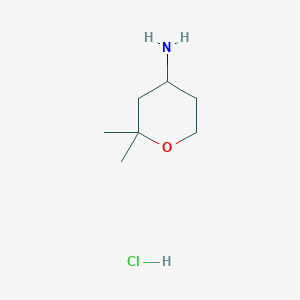
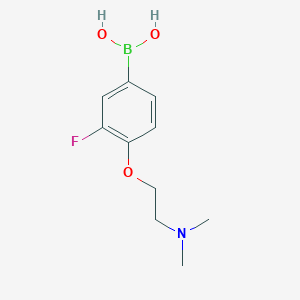
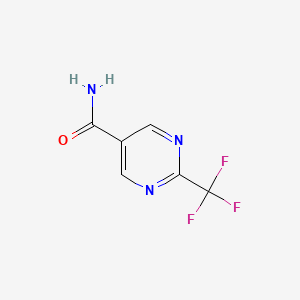

![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)

